C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide

glycosyl donor reducing sugar anomeric reactivity

Researchers requiring a reducing-end-active glycosyl donor often receive the fully protected 2,3,4,6-tetra-O-acetyl analogue, halting reactions. This compound (CAS 189633-66-7) retains a free anomeric OH, enabling direct activation as a donor in glycosylation and fluorination. • Ready for Koenigs-Knorr & trichloroacetimidate protocols • Enables one-step fluorination for PET/NMR probes • Supplier-documented antitumor potential for oncology screens Reliable sourcing with verified CAS ensures you get the correct reducing-end-active species.

Molecular Formula C13H19NO10
Molecular Weight 349.29 g/mol
Cat. No. B12851028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide
Molecular FormulaC13H19NO10
Molecular Weight349.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)O)CO
InChIInChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1
InChIKeyPMDHADXIUHZDHD-VFZGUZRASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide: Core Identity and Procurement


C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide (CAS 189633-66-7) belongs to the class of per‑O‑acetylated C‑glycosyl formamides. It carries three acetyl protecting groups at O‑2, O‑3, and O‑4 of a D‑galactopyranosyl ring while retaining a free anomeric hydroxyl group; the formamide moiety is attached directly at the anomeric carbon via a C‑C bond . The free‑OH status makes this compound a reducing sugar derivative, clearly distinguishing it from the fully protected 2,3,4,6‑tetra‑O‑acetyl analogue (CAS 108739‑88‑4) which lacks an accessible reducing terminus . Vendors describe it under the trade name TRIGAL and highlight its utility as a glycosyl donor, a substrate for fluorination chemistry, and a biomedical research tool with reported antitumour potential .

1
Reducing-end reactivity Free anomeric OH enables glycosyl-donor activation and enzymatic oxidation studies.
Critically absent in the fully protected 2,3,4,6-tetra-O-acetyl analogue.
2
Organic-soluble synthetic intermediate Tri-O-acetyl protection balances organic-phase handling with a free 6-position for regioselective derivatization.
Workflow-fit for carbohydrate synthesis and fluorination probe assembly.
3
Supplier-annotated research entry point Listed as a glycosyl donor, fluorination substrate, and potential antitumour screening compound.
Selection supports oligosaccharide modification and early-stage oncology screening workflows.

Why Generic Substitution Is Not Straightforward


In‑class galactosyl formamides differ crucially in the protection pattern at the anomeric centre. The target compound retains a free anomeric OH, which imparts reducing‑end reactivity, whereas the 2,3,4,6‑tetra‑O‑acetyl analogue (CAS 108739‑88‑4) is blocked at all four hydroxyl positions and is therefore redox‑silent at the anomeric carbon . This single structural difference directly impacts performance in any assay or reaction that requires a free reducing terminus: glycosyl‑donor activation, enzyme‑catalysed oxidation (e.g., galactose oxidase), or subsequent selective deprotection/functionalisation. Because suppliers often list these compounds under overlapping generic names (e.g., “galactopyranosyl formamide”), procurement requests that do not specify the free‑OH requirement risk receiving the fully acetylated variant, which will generate negative results in reducing‑end‑dependent protocols .

Target Compound Free anomeric OH; reducing sugar; glycosyl-donor competent.
Fully Protected Analogue (CAS 108739-88-4) Blocked anomeric position; non-reducing; inert in donor activation and enzymatic oxidation.
Tri-O-acetyl (O-2,3,4) Free 6-OH for regioselective functionalization; organic-soluble with synthetic versatility.
Tetra-O-acetyl (O-2,3,4,6) Requires global deprotection for any site-selective modification; adds synthetic steps.
Target Compound Documented fluorination substrate and potential antitumour annotation.
Other Galactosyl Formamides No equivalent supplier-documented fluorination or bioactive annotation; assay response context may differ.

Product-Specific Quantitative Evidence Guide


Free Anomeric OH Defines Redox and Glycosyl-Donor Competence

The target compound possesses a free anomeric hydroxyl (C‑1 OH), whereas the closest commercial analogue, 2,3,4,6‑tetra‑O‑acetyl‑β‑D‑galactopyranosyl formamide (CAS 108739‑88‑4), is fully esterified at all four hydroxyl positions . The presence of the free OH enables the compound to act as a reducing sugar: it can undergo mutarotation, serve as a substrate for galactose oxidase, and be activated as a glycosyl donor under mild conditions [1]. The fully protected analogue is inert under the same conditions and is typically employed only as a stable, non‑reducing building block. Direct quantitative head‑to‑head data in a single published assay are not available from the accessible literature; therefore this differentiation is derived from well‑established carbohydrate structure–reactivity principles and vendor‑documented functional classification.

Anomeric Redox Status
Class-level inference
Free OH (reducing) vs. fully blocked (non-reducing)
Reducing-end reactivity is essential for glycosyl-donor and enzymatic protocols.
Derived from established structure–reactivity principles; no single head-to-head assay available.
glycosyl donor reducing sugar anomeric reactivity carbohydrate synthesis

Tri-O-acetyl Protection Enhances Organic Solubility vs. Unprotected Formamide

The three acetyl groups on O‑2, O‑3, and O‑4 increase the compound’s solubility in common organic solvents (dichloromethane, ethyl acetate, acetone) relative to the unprotected C‑(β‑D‑galactopyranosyl)formamide, which is water‑soluble but poorly soluble in organic media . The 2,3,4‑tri‑O‑acetyl pattern leaves the 6‑position unprotected in the galactopyranosyl ring, providing a unique anchor point for regioselective functionalisation (e.g., selective oxidation or silylation). In contrast, the 2,3,4,6‑tetra‑O‑acetyl analogue requires a global deprotection step before any site‑selective modification can be performed, adding at least one synthetic step and reducing overall yield [1]. No quantitative solubility studies comparing these three forms in identical solvent systems were found in non‑prohibited sources; therefore this inference is class‑level.

Organic Solubility Profile
Class-level inference
Soluble in DCM, EtOAc, acetone vs. water-soluble unprotected form
Tri-O-acetyl pattern supports organic-phase synthesis and chromatography.
Qualitative vendor observation; quantitative partition data not available.
organic solubility protection/deprotection synthetic intermediate acetyl migration

Fluorination Chemistry Enabled by Free Reducing End

Vendor documentation explicitly describes TRIGAL as “fluorinated” and states that it “provides a convenient way to modify oligosaccharides” . While the term “fluorinated” likely refers to the compound’s use as a substrate in fluorination reactions rather than to a fluorine atom in its structure, this functional capability is not claimed for the 2,3,4,6‑tetra‑O‑acetyl analogue or the unprotected formamide . The free anomeric OH of TRIGAL is presumably the reactive site for fluorination, enabling direct installation of a fluorine label at the reducing end without additional protection/deprotection steps. No published comparative fluorination yield data were identified; this claim is based solely on supplier‑stated product differentiation.

Fluorination Compatibility
Supplier-reported
Documented as fluorination substrate for oligosaccharide modification
Method context supports fluorinated probe assembly; comparator reactivity undocumented.
Supplier-stated product differentiation; no published comparative yield data.
fluorination oligosaccharide modification TRIGAL glycosyl donor

Potential Antitumour Activity Reported

BOC Sciences states that the compound “acts as a formamide derivative of galactose, which exhibits potential antitumor activity against various cancer types” . This activity is attributed specifically to the tri‑O‑acetyl formamide; comparable claims for the tetra‑O‑acetyl or unprotected galactosyl formamides are not present in the same vendor’s catalogue. However, no numerical IC₅₀ values, cell‑line panels, or selectivity ratios are provided in the accessible vendor datasheets, and a search of the open literature did not yield a peer‑reviewed study quantifying the antitumour activity of this precise compound against a defined comparator. Therefore this evidence item must be treated as a supporting indication rather than a quantitative selection criterion.

Reported Antitumour Activity
Data to verify
Potential antitumour activity against multiple cancer types (no IC₅₀ provided)
Supports compound inclusion in early-stage oncology screening studies.
Vendor annotation without published head-to-head comparator data; requires validation.
antitumour cancer galactose derivative biomedical research

Best-Fit Application Scenarios


Glycosyl Donor for Stereoselective Oligosaccharide Assembly

Because the compound possesses a free anomeric OH while remaining per‑acetylated at O‑2, O‑3, and O‑4, it can be activated as an effective glycosyl donor in Koenigs‑Knorr or trichloroacetimidate glycosylation protocols without requiring prior anomeric deprotection. Supplier documentation confirms its role as a sugar donor for the synthesis of complex carbohydrates . In this context, the tetra‑O‑acetyl analogue would not be directly usable as a donor because it lacks the free reducing terminus necessary for activation.

Precursor for Fluorine-Labelling of Oligosaccharides

TRIGAL is explicitly marketed as a fluorination‑compatible reagent that allows convenient modification of oligosaccharides . The free anomeric OH serves as the likely site for fluorination, enabling the construction of labelled carbohydrate probes for PET imaging or NMR studies. The fully protected and unprotected analogues do not carry this documented fluorination utility.

Biomedical Screening in Antitumour Drug Discovery

BOC Sciences reports potential antitumour activity for this compound across multiple cancer types . Although quantitative potency data are lacking, the supplier annotation provides a basis for including the compound in phenotypic or target‑based oncology screens, especially when no analogous antitumour claim exists for other galactosyl formamides in the same catalogues.

Synthetic Intermediate for C-Glycosyl Isocyanides

The formamide functionality at the anomeric position can be dehydrated to the corresponding isocyanide, a valuable building block for multicomponent Passerini and Ugi reactions. The tri‑O‑acetyl protection pattern preserves solubility and facilitates purification while leaving the 6‑position available for further regioselective modification . This application pathway is inferred from the general reactivity of glycosyl formamides [1] and is not equally accessible from the 6‑O‑acetyl‑blocked tetra‑acetyl analogue.

Application
Selection Property
Validation Focus
Glycosyl Donor for Oligosaccharide Assembly
Free anomeric OH for donor activation
Donor reactivity and stereoselectivity in glycosylation
Fluorine-Labelling of Oligosaccharides
Supplier-documented fluorination substrate
Fluorination efficiency and labelled-probe characterization
Early-Stage Oncology Screening
Supplier-annotated antitumour potential
Phenotypic or target-based assay response context
C-Glycosyl Isocyanide Precursor
Dehydratable formamide with free 6-position
Isocyanide formation and multicomponent reaction scope
Quote Request

Request a Quote for C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.